molecular formula C29H38N8O9 B560765 N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt CAS No. 102679-70-9

N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt

Cat. No. B560765
M. Wt: 642.67
InChI Key: FPMAXHHYPVIJMC-VROPFNGYSA-N
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Description

“N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt” is a chemical compound used in scientific research . It is produced and supplied by various biochemical technology companies .

Safety And Hazards

The safety and hazards associated with “N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt” are not detailed in the search results . It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions of “N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt” are not specified in the search results. Its use will likely continue to be in the realm of scientific research, particularly in biochemical assays .

properties

IUPAC Name

acetic acid;benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N8O7.C2H4O2/c28-26(29)30-14-4-8-21(24(37)32-19-10-12-20(13-11-19)35(40)41)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18;1-2(3)4/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,31,39)(H,32,37)(H,33,38)(H4,28,29,30);1H3,(H,3,4)/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMAXHHYPVIJMC-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745562
Record name Acetic acid--N-[(benzyloxy)carbonyl]glycyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt

CAS RN

88793-80-0, 102679-70-9
Record name L-Argininamide, N-[(phenylmethoxy)carbonyl]glycyl-L-prolyl-N-(4-nitrophenyl)-, monoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88793-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid--N-[(benzyloxy)carbonyl]glycyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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